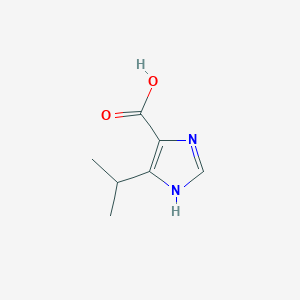
2-chloro-1-(3-methylphenoxy)-4-(trifluoromethyl)benzene
Übersicht
Beschreibung
2-chloro-1-(3-methylphenoxy)-4-(trifluoromethyl)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a chloro group, a methylphenoxy group, and a trifluoromethyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(3-methylphenoxy)-4-(trifluoromethyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzene, 3-methylphenol, and trifluoromethylating agents.
Reaction Conditions: The reaction conditions often include the use of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is typically carried out in an organic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), at elevated temperatures (e.g., 80-120°C).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as distillation and crystallization, are employed to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-1-(3-methylphenoxy)-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution Reactions: Sodium hydroxide, potassium carbonate, DMF, THF, elevated temperatures.
Oxidation Reactions: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction Reactions: Hydrogen gas, palladium on carbon (Pd/C) catalyst, room temperature or elevated temperatures.
Major Products Formed
Substitution Reactions: Formation of substituted derivatives with various functional groups.
Oxidation Reactions: Formation of aldehydes or carboxylic acids.
Reduction Reactions: Formation of amines from nitro derivatives.
Wissenschaftliche Forschungsanwendungen
2-chloro-1-(3-methylphenoxy)-4-(trifluoromethyl)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-chloro-1-(3-methylphenoxy)-4-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-chloro-1-(4-methylphenoxy)-4-(trifluoromethyl)benzene
- 2-chloro-1-(3-methylphenoxy)-3-(trifluoromethyl)benzene
- 2-chloro-1-(3-methylphenoxy)-4-(difluoromethyl)benzene
Uniqueness
2-chloro-1-(3-methylphenoxy)-4-(trifluoromethyl)benzene is unique due to the specific positioning of the chloro, methylphenoxy, and trifluoromethyl groups on the benzene ring. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
42874-96-4 |
|---|---|
Molekularformel |
C14H10ClF3O |
Molekulargewicht |
286.67 g/mol |
IUPAC-Name |
2-chloro-1-(3-methylphenoxy)-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H10ClF3O/c1-9-3-2-4-11(7-9)19-13-6-5-10(8-12(13)15)14(16,17)18/h2-8H,1H3 |
InChI-Schlüssel |
CSXRLIIXUVVUTK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(2-Methylquinazolin-4-yl)amino]phenol](/img/structure/B8789398.png)
![2-(3-bromo-1H-pyrrolo[2,3-b]pyridin-5-yl)isoindoline-1,3-dione](/img/structure/B8789418.png)



![Methyl 4,5-dimethoxy-2-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B8789446.png)





![Methyl 6-([(benzyloxy)carbonyl]amino)hexanoate](/img/structure/B8789480.png)


